Allyl chloride

Description

Properties

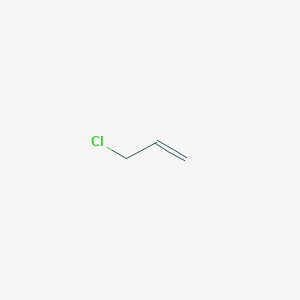

IUPAC Name |

3-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl/c1-2-3-4/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDWBNJEKMUWAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl, Array | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28412-31-9 | |

| Record name | 1-Propene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28412-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4039231 | |

| Record name | Allyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allyl chloride appears as a clear colorless liquid with an unpleasant pungent odor. Flash point -20 °F. Boiling point 113 °F. Less dense than water (7.8 lb / gal) and insoluble in water. Hence floats on water. Vapor irritates skin, eyes and mucous membranes. Vapors are heavier than air. Long exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation or skin absorption., Liquid, Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor; [NIOSH] Odor is similar to garlic; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless, brown, yellow, or purple liquid with a pungent, unpleasant odor. | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propene, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

113 °F at 760 mmHg (NTP, 1992), 44-45 °C, 45 °C, 113 °F | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-25 °F (NTP, 1992), Flash point equals -25 ° F, -28.9 °C (OPEN CUP); -31.7 °C (CLOSED CUP), -32 °C c.c., -25 °F | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 10 mg/mL at 66 °F (NTP, 1992), Miscible with alcohol, chloroform, ether, petrol ether, In water, 3,370 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.36, 0.4% | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.94 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.938 at 20 °C/4 °C, Relative density (water = 1): 0.94, 0.94 | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.64 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.64 (Air= 1), Relative vapor density (air = 1): 2.6, 2.64 | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

340 mmHg at 68 °F ; 440 mmHg at 86 °F (NTP, 1992), 368.0 [mmHg], 368 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 39.3, 295 mmHg | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

RED LIQUID, Colorless, brown, yellow, or purple liquid ... | |

CAS No. |

107-05-1 | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/allyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 1-Propene, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2RFT0R50S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propene, 3-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UC7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-210.1 °F (NTP, 1992), -134.5 °C, -135 °C, -210 °F | |

| Record name | ALLYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2360 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ALLYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/178 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALLYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0010 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ALLYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/53 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Allyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0018.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Allyl Chloride: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl chloride, systematically named 3-chloroprop-1-ene, is a highly versatile and reactive organochlorine compound with the chemical formula CH₂=CHCH₂Cl.[1] First synthesized in 1857, this colorless to pale yellow liquid emits a pungent, garlic-like odor.[2] Its unique structure, featuring a reactive chlorine atom adjacent to a carbon-carbon double bond, makes it an invaluable building block in organic synthesis.[3] Allyl chloride serves as a potent alkylating agent, enabling the introduction of the allyl group into a wide array of molecules.[1][4] This functionality is crucial in the manufacturing of numerous commercial products, including plastics, polymers, pesticides, and pharmaceuticals.[1][5][6] The majority of commercially produced allyl chloride is used as a key intermediate in the synthesis of epichlorohydrin, a precursor to epoxy resins and glycerol.[1][2][7] This guide provides an in-depth overview of the fundamental properties, reactivity, and applications of allyl chloride, with a focus on its utility in modern organic synthesis and drug development.

Physical and Spectroscopic Properties

Allyl chloride is a volatile and flammable liquid that is miscible with common organic solvents like ethanol, acetone, and toluene, but only slightly soluble in water.[2][8] Its key physical and spectroscopic properties are summarized below for quick reference.

Physical Properties

The fundamental physical characteristics of allyl chloride are detailed in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₅Cl | [1][2] |

| Molar Mass | 76.52 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2][9] |

| Odor | Pungent, unpleasant, garlic-like | [2][9][10] |

| Density | 0.939 g/mL at 25 °C | [1][10] |

| Boiling Point | 44.4–46 °C (113 °F) | [2][9][10] |

| Melting Point | -135 °C (-211 °F) | [1] |

| Flash Point | -29 to -32 °C (-20 to -25 °F) | [9][11][12] |

| Water Solubility | 0.36 g/100 mL (3.6 g/L) at 20 °C | [2][3] |

| Vapor Pressure | 340 mmHg at 20 °C (68 °F) | [11] |

| Vapor Density | 2.64 (Air = 1) | [11][12] |

| Refractive Index (n²⁰/D) | 1.414–1.416 | [9][10] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of allyl chloride in reaction mixtures.

| Spectroscopy | Key Data Points | Reference(s) |

| ¹H NMR | (CDCl₃, δ in ppm): 5.96 (m, 1H, -CH=), 5.34 (d, 1H, =CH₂), 5.22 (d, 1H, =CH₂), 4.05 (d, 2H, -CH₂Cl) | [13] |

| ¹³C NMR | (CDCl₃, δ in ppm): 134.3 (-CH=), 118.9 (=CH₂), 46.9 (-CH₂Cl) | [14] |

| Mass Spectrometry (MS) | Key fragments (m/z): 76 (M+), 41 (C₃H₅⁺, allyl cation), 39 | [9][15] |

Chemical Reactivity and Mechanisms

The reactivity of allyl chloride is dominated by the interplay between its two functional groups: the carbon-carbon double bond and the allylic C-Cl bond. This dual functionality allows it to participate in nucleophilic substitution, electrophilic addition, and free-radical reactions.

Nucleophilic Substitution Reactions

Allyl chloride is notably more reactive towards nucleophiles than its saturated analog, n-propyl chloride.[16] This enhanced reactivity is attributed to its ability to undergo substitution via both SN1 and SN2 pathways.

-

SN1 Mechanism: The SN1 pathway involves the formation of a carbocation intermediate. The allylic carbocation formed upon the departure of the chloride ion is stabilized by resonance, which delocalizes the positive charge over two carbon atoms. This stabilization lowers the activation energy for carbocation formation, accelerating the reaction rate.[4][16]

Caption: Resonance stabilization of the allylic carbocation in SN1 reactions.

-

SN2 Mechanism: Allyl chloride is also an excellent substrate for SN2 reactions.[17] The pi orbitals of the double bond overlap with the p-orbitals in the 5-coordinate transition state, lowering its energy and thus increasing the reaction rate compared to saturated systems.[17] The reaction proceeds with a backside attack by the nucleophile, displacing the chloride ion in a single, concerted step.

Caption: General workflow for an SN2 reaction with allyl chloride.

Electrophilic Addition Reactions

The double bond in allyl chloride can undergo electrophilic addition reactions, similar to other alkenes.[18][19] For example, it reacts with hydrogen halides (HX) to form 1,2-dihalogenated compounds.[2] The reaction proceeds through a carbocation intermediate, with the electrophile (e.g., H⁺) adding to the double bond first.[20]

Caption: Mechanism of electrophilic addition of HBr to allyl chloride.

Free-Radical Reactions

The industrial production of allyl chloride is achieved through the high-temperature (300–600 °C) chlorination of propene, which proceeds via a free-radical chain mechanism.[2][8] At these elevated temperatures, substitution of an allylic hydrogen is favored over addition to the double bond.[2]

Caption: Key steps in the free-radical synthesis of allyl chloride.

Applications in Organic Synthesis

Allyl chloride is a cornerstone intermediate for a vast range of chemical products.

-

Synthesis of Epichlorohydrin and Glycerol: The vast majority of allyl chloride is used to produce epichlorohydrin, a critical component for manufacturing epoxy resins, adhesives, and coatings.[1][2] Epichlorohydrin can also be hydrolyzed to produce synthetic glycerol, used in food, cosmetics, and pharmaceuticals.[2][10]

-

Pharmaceutical and Agrochemical Synthesis: As a reactive alkylating agent, allyl chloride is used to introduce the allyl functional group into various molecules.[21] This is a key step in the synthesis of certain pharmaceuticals, including barbiturates (sedatives) and antispasmodics.[7][21] In the agrochemical industry, it is a precursor for specific pesticides and herbicides.[1][5][21]

-

Synthesis of Allyl Derivatives: It serves as a starting material for a wide variety of allyl compounds, including allyl alcohol, allylamines, allyl ethers (used in fragrances), and allyl isothiocyanate (synthetic mustard oil).[1][2]

Experimental Protocols

The following protocols are representative examples of nucleophilic substitution reactions using allyl chloride. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)

This protocol describes a classic SN2 reaction where a phenoxide ion acts as the nucleophile.

-

Materials: Phenol, sodium hydroxide (NaOH), allyl chloride, ethanol (solvent), diethyl ether, distilled water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in ethanol.

-

Slowly add phenol (1.0 eq) to the flask. Stir the mixture for 15 minutes at room temperature to form sodium phenoxide.

-

Add allyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with 5% NaOH solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude allyl phenyl ether. Purify via distillation or column chromatography if necessary.

-

Protocol 2: Synthesis of Allyl Cyanide (4-Pentenonitrile)

This protocol demonstrates the formation of a new carbon-carbon bond via nucleophilic substitution with a cyanide ion.[3]

-

Materials: Allyl chloride, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO, solvent), diethyl ether, distilled water.

-

Procedure:

-

Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add sodium cyanide (1.2 eq) to DMSO.

-

Heat the suspension to 40-50 °C with stirring.

-

Slowly add allyl chloride (1.0 eq) via the dropping funnel, maintaining the internal temperature below 60 °C. An exothermic reaction may be observed.

-

After the addition is complete, continue stirring the mixture at 50-60 °C for 2 hours, or until TLC indicates the consumption of starting material.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and carefully remove the solvent by distillation. The resulting crude allyl cyanide can be purified by fractional distillation.

-

Safety and Handling

Allyl chloride is a hazardous substance and must be handled with extreme caution.[2] It is highly flammable, toxic by inhalation, ingestion, and skin absorption, and is a suspected carcinogen.[2][5][22][23]

Hazard Identification and Exposure Limits

| Hazard Information | Details | Reference(s) |

| GHS Pictograms | Flammable, Toxic, Health Hazard, Environmental Hazard | [3][23][24] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.H351: Suspected of causing cancer. | [23] |

| OSHA PEL | 1 ppm (8-hour TWA) | [5][22] |

| NIOSH REL | 1 ppm (10-hour TWA), 2 ppm (15-min STEL) | [22] |

| ACGIH TLV | 1 ppm (8-hour TWA), 2 ppm (STEL) | [22] |

Handling and Storage

-

Engineering Controls: Always handle allyl chloride in a well-ventilated chemical fume hood.[5][25]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[5][23]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][23] Recommended storage temperature is 2–8 °C.[5][10] It is incompatible with strong oxidizing agents, acids, and certain metals like aluminum and zinc, which can cause violent polymerization.[10][11]

-

Spills and First Aid: In case of a spill, evacuate the area and remove all ignition sources. Absorb with an inert material.[11] For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22][25] If inhaled, move to fresh air.[5]

Conclusion

Allyl chloride is a fundamentally important reagent in organic synthesis, prized for the reactivity of its C-Cl bond and the synthetic utility of its double bond. Its ability to act as a potent allylating agent has cemented its role in the production of a wide spectrum of materials, from industrial polymers to life-saving pharmaceuticals. However, its high reactivity is coupled with significant toxicity and flammability, mandating stringent safety protocols. For the informed researcher, a thorough understanding of its properties, reaction mechanisms, and handling requirements is paramount to harnessing its synthetic potential safely and effectively.

References

- 1. Allyl chloride - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. Allyl_chloride [bionity.com]

- 4. nbinno.com [nbinno.com]

- 5. A Detail Guide on Allyl Chloride Hazard and Safety [cloudsds.com]

- 6. Allyl Chloride | CAS 107-05-1 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. aodd.ir [aodd.ir]

- 9. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Allyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. ALLYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. ALLYL CHLORIDE | Occupational Safety and Health Administration [osha.gov]

- 13. Allyl chloride(107-05-1) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. Allyl chloride is more reactive than npropyl chloride class 12 chemistry CBSE [vedantu.com]

- 17. quora.com [quora.com]

- 18. www1.lasalle.edu [www1.lasalle.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. nbinno.com [nbinno.com]

- 22. nj.gov [nj.gov]

- 23. cdhfinechemical.com [cdhfinechemical.com]

- 24. Allyl chloride Dealer and Distributor | Allyl chloride Supplier | Allyl chloride Stockist | Allyl chloride Importers [multichemindia.com]

- 25. lobachemie.com [lobachemie.com]

Synthesis of Allyl Chloride from Allyl Alcohol and Hydrochloric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of allyl chloride from allyl alcohol and hydrochloric acid. The document details the underlying reaction mechanisms, presents a comparative analysis of various synthetic protocols, and offers detailed experimental procedures.

Introduction

Allyl chloride (3-chloro-1-propene) is a valuable bifunctional molecule widely utilized as a chemical intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, pesticides, and polymers. Its reactivity, stemming from the presence of both a double bond and a chlorine atom, makes it a versatile building block in organic synthesis. One of the common laboratory and industrial methods for its preparation involves the reaction of allyl alcohol with hydrochloric acid. This guide explores the key aspects of this transformation.

Reaction Mechanisms

The synthesis of allyl chloride from allyl alcohol and hydrochloric acid proceeds via a nucleophilic substitution reaction. The reaction is typically acid-catalyzed and can follow an SN1-like pathway due to the formation of a resonance-stabilized allylic carbocation.

Uncatalyzed Reaction Mechanism

In the absence of a catalyst other than a strong acid like HCl, the reaction is initiated by the protonation of the hydroxyl group of allyl alcohol. This converts the poor leaving group (-OH) into a good leaving group (-H2O). Subsequent departure of a water molecule results in the formation of a resonance-stabilized allylic carbocation. The chloride ion then acts as a nucleophile, attacking the carbocation to form allyl chloride.

High-Temperature Chlorination of Propene: A Technical Guide to the Synthesis of Allyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The high-temperature chlorination of propene is a cornerstone of industrial organic synthesis, providing a direct and efficient route to allyl chloride (3-chloro-1-propene). Allyl chloride is a versatile chemical intermediate of significant importance in the pharmaceutical and polymer industries. Its bifunctional nature, possessing both a reactive allylic chloride and a double bond, allows for a wide range of subsequent chemical transformations. This technical guide provides an in-depth overview of the core principles and practical aspects of this reaction, focusing on the underlying free-radical mechanism, experimental protocols, and process parameters that influence the yield and selectivity of allyl chloride.

Reaction Mechanism and Kinetics

The high-temperature chlorination of propene proceeds via a free-radical chain mechanism.[1][2] At elevated temperatures (typically 450-550 °C), the substitution of a hydrogen atom on the methyl group of propene is favored over the addition of chlorine to the double bond.[1][3]

Free-Radical Chain Mechanism

The reaction can be broken down into three key stages: initiation, propagation, and termination.[2][4][5][6][7]

-

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl₂) into two chlorine radicals (Cl•) under the influence of high temperature.[4][7]

-

Propagation: This stage consists of a series of chain-carrying steps. A chlorine radical abstracts a hydrogen atom from the methyl group of propene, forming an allyl radical and hydrogen chloride (HCl). The allyl radical is stabilized by resonance, which is a key factor in the selectivity of this reaction. The resulting allyl radical then reacts with another molecule of chlorine to produce allyl chloride and a new chlorine radical, which can then continue the chain reaction.[4][6]

-

Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur in several ways.[4][6][7]

Experimental Protocols

While large-scale industrial production utilizes complex reactor designs, the fundamental principles can be demonstrated in a laboratory setting. The following protocol outlines a general procedure for the high-temperature chlorination of propene.

Materials and Equipment

-

Reactants: Propene (polymer grade), Chlorine (high purity).[8]

-

Inert Gas: Nitrogen or Argon for purging.

-

Reactor: A tubular flow reactor made of a material resistant to high temperatures and chlorine corrosion (e.g., quartz, nickel-based alloys). The reactor should be housed in a furnace capable of reaching and maintaining temperatures up to 600 °C.[8]

-

Gas Feed System: Mass flow controllers for precise control of propene and chlorine gas flow rates.

-

Preheater: A heated section before the reactor to bring the propene to the desired reaction temperature.[9]

-

Condensation System: A series of cold traps (e.g., using dry ice/acetone or a cryocooler) to collect the reaction products.

-

Scrubber: A basic solution (e.g., sodium hydroxide) to neutralize unreacted chlorine and HCl in the effluent gas stream.

-

Analytical Equipment: Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis.

Experimental Procedure

-

System Purge: The entire apparatus, including the reactor, should be thoroughly purged with an inert gas (e.g., nitrogen) to remove any air and moisture.

-

Reactor Heating: The furnace is heated to the desired reaction temperature (e.g., 500 °C).[10]

-

Reactant Feed: Once the reactor temperature is stable, the flow of preheated propene is initiated. A stoichiometric excess of propene to chlorine is crucial to maximize allyl chloride selectivity and minimize the formation of dichlorinated byproducts. A molar ratio of 4:1 (propene:chlorine) or higher is recommended.[9]

-

Initiation of Reaction: Chlorine gas is then introduced into the reactor at a controlled flow rate. The reaction is highly exothermic, and the temperature within the reactor should be carefully monitored.[11]

-

Product Collection: The reactor effluent, containing allyl chloride, unreacted propene, HCl, and byproducts, is passed through the cold traps to condense the liquid products.

-

Effluent Gas Treatment: The non-condensable gases are passed through a scrubber to neutralize acidic components before being vented.

-

Product Analysis: The collected liquid product mixture is carefully warmed to room temperature and analyzed by gas chromatography (GC-FID) to determine the composition and calculate the conversion, selectivity, and yield of allyl chloride.

Data Presentation

The following tables summarize key quantitative data related to the high-temperature chlorination of propene.

Reaction Conditions and Product Distribution

The following table, derived from patent literature, illustrates the effect of reaction temperature on the product distribution in the high-temperature chlorination of propene.

| Parameter | Run 1 | Run 2 | Run 3 | Run 4 | Run 5 |

| Reaction Temperature (°C) | 425 | 440 | 460 | 480 | 500 |

| Propene Feed Rate (mol/hr) | 42.15 | 42.15 | 42.15 | 42.15 | 42.15 |

| Chlorine Feed Rate (mol/hr) | 9.73 | 9.73 | 9.73 | 9.73 | 9.73 |

| Propene/Chlorine Molar Ratio | ~4.3 | ~4.3 | ~4.3 | ~4.3 | ~4.3 |

| Product Yield (% based on Propylene) | |||||

| Allyl Chloride | 70.49 | 71.60 | 77.31 | 80.08 | 72.08 |

| 1,2-Dichloropropane | 14.78 | 12.82 | 7.48 | 4.82 | 4.51 |

| cis-1,3-Dichloropropene | 3.40 | 3.75 | 3.57 | 2.98 | 4.17 |

| trans-1,3-Dichloropropene | 1.88 | 2.59 | 2.58 | 2.09 | 3.50 |

| Other Chlorinated C₃'s | 8.48 | 9.16 | 8.22 | 8.15 | 13.62 |

| Propylene Conversion (%) | 21.92 | 24.10 | 22.43 | 21.56 | 22.11 |

Data adapted from US Patent 4,319,062 A.[12]

Main and Side Reactions

The primary reaction and significant side reactions occurring during the high-temperature chlorination of propene are summarized below.[11][13][14]

| Reaction Type | Equation | Enthalpy of Reaction (ΔH₂₉₈K) |

| Main Reaction (Substitution) | C₃H₆ + Cl₂ → C₃H₅Cl + HCl | -112 kJ/mol |

| Side Reaction (Addition) | C₃H₆ + Cl₂ → C₃H₆Cl₂ | -184 kJ/mol |

| Side Reaction (Substitution) | C₃H₆ + Cl₂ → C₃H₅Cl (2-chloropropene) + HCl | -121 kJ/mol |

| Side Reaction (Disubstitution) | C₃H₆ + 2Cl₂ → C₃H₄Cl₂ + 2HCl | -222 kJ/mol |

| Side Reaction (Decomposition) | C₃H₆ + 3Cl₂ → 3C + 6HCl | -306 kJ/mol |

Conclusion

The high-temperature chlorination of propene is a well-established and efficient method for the production of allyl chloride. A thorough understanding of the free-radical chain mechanism is essential for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of byproducts. Key parameters to control include reaction temperature and the propene-to-chlorine molar ratio. For researchers and professionals in drug development and other fields that utilize allyl chloride as a starting material, a comprehensive grasp of its synthesis is crucial for ensuring a consistent and high-quality supply of this vital chemical intermediate. Further research into novel catalyst systems and reactor designs may lead to even more efficient and sustainable production methods in the future.

References

- 1. organic chemistry - Chlorination of propene at 773 K - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. 18.4. Radical reactions in practice | Organic Chemistry II [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. sid.ir [sid.ir]

- 9. US5118889A - Process for preparing allyl chloride - Google Patents [patents.google.com]

- 10. globallcadataaccess.org [globallcadataaccess.org]

- 11. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]

- 12. US4319062A - Allyl chloride process - Google Patents [patents.google.com]

- 13. dwsim.fossee.org [dwsim.fossee.org]

- 14. scribd.com [scribd.com]

Physical and chemical properties of 3-chloropropene

An In-depth Technical Guide to 3-Chloropropene: Properties, Synthesis, and Applications

Introduction

3-Chloropropene, commonly known as allyl chloride, is a halogenated alkene with the chemical formula C₃H₅Cl.[1] It is a colorless, volatile liquid characterized by a pungent, irritating odor.[1][2] As a highly reactive bifunctional molecule, possessing both a double bond and a reactive chlorine atom, 3-chloropropene serves as a crucial building block in organic synthesis. Its primary industrial importance lies in its role as a precursor for producing epichlorohydrin, a key component in the manufacture of epoxy resins, plastics, and glycerin.[3][4] Furthermore, its utility as a versatile alkylating agent makes it a valuable intermediate in the synthesis of various pharmaceuticals, pesticides, and other specialty chemicals.[4][5] This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of 3-chloropropene for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental identifiers and physicochemical properties of 3-chloropropene are summarized below. It is slightly soluble in water but miscible with many common organic solvents like ethanol, ether, and chloroform.[3][6]

Table 1: Identification and Nomenclature

| Identifier | Value |

| IUPAC Name | 3-chloroprop-1-ene[1][3][7] |

| Common Name | Allyl chloride[1] |

| CAS Number | 107-05-1[1][2][8] |

| Chemical Formula | C₃H₅Cl[1][8] |

| Molecular Weight | 76.53 g/mol [2][8] |

| SMILES | C=CCCl[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | Colorless liquid with a pungent odor[1][2] |

| Melting Point | -136 °C to -134.5 °C[2][6] |

| Boiling Point | 44 °C to 46 °C[6] |

| Density | 0.935 - 0.939 g/cm³ at 20-25 °C[6][9] |

| Vapor Pressure | ~398 hPa at 20 °C[9] |

| Flash Point | -31.7 °C to -27 °C[6][10] |

| Autoignition Temp. | 390 °C[1][10] |

| Refractive Index (n²⁰/D) | 1.414 - 1.416[6][11] |

| Water Solubility | 3.6 - 4 g/L at 20-25 °C[6][9] |

| log Pow (Octanol/Water) | 1.69 - 2.1[9][11] |

| Explosion Limits | 3.2% - 11.2% by volume in air[10] |

Chemical Reactivity and Stability

3-Chloropropene is a reactive compound due to the presence of both an allylic chloride and a double bond.

-

Stability : The compound is chemically stable under standard ambient conditions but can be stabilized with substances like propylene oxide.[9] It should be stored in a cool, dry, well-ventilated place away from heat and ignition sources.[9]

-

Nucleophilic Substitution : The chlorine atom is susceptible to nucleophilic substitution reactions, making it a potent alkylating agent. This reactivity is central to its use in synthesizing various derivatives.[4][5]

-

Hazardous Reactions :

-

Polymerization : Violent polymerization can be initiated by catalysts such as iron(III) compounds, boron trifluoride, aluminum chloride, or concentrated sulfuric acid.[9]

-

Incompatibilities : It can react violently with strong oxidizing agents, peroxides, alkali metals, and alkaline earth metals.[9] Contact with dry sodium hydroxide may lead to hydrolysis, producing allyl alcohol.[1]

-

Explosive Mixtures : Vapors can form explosive mixtures with air.[9]

-

Synthesis and Experimental Protocols

Industrial Production: High-Temperature Chlorination of Propylene

On an industrial scale, 3-chloropropene is predominantly produced via the high-temperature chlorination of propylene. At temperatures around 500 °C, a free-radical substitution reaction occurs on the methyl group of propylene, yielding 3-chloropropene and hydrogen chloride.[4][5] This method is favored over lower-temperature reactions that would primarily result in the addition of chlorine across the double bond to form 1,2-dichloropropane.[4]

Caption: Workflow for the industrial production of 3-chloropropene.

Laboratory Synthesis: From Allyl Alcohol

For laboratory-scale synthesis, 3-chloropropene can be prepared by reacting allyl alcohol with a chlorinating agent. Historically, phosphorus trichloride was used.[5] Modern protocols often employ hydrochloric acid with a catalyst like copper(I) chloride, which is a more economical approach.[5]

General Protocol:

-

Setup : A reaction flask is charged with allyl alcohol and a suitable catalyst (e.g., copper(I) chloride).

-

Reaction : Concentrated hydrochloric acid is added slowly to the stirred mixture, typically under controlled temperature conditions.

-

Workup : After the reaction is complete, the organic layer is separated from the aqueous layer.

-

Purification : The crude product is washed (e.g., with a bicarbonate solution and brine), dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation to yield pure 3-chloropropene.

Applications in Research and Drug Development

The high reactivity of 3-chloropropene makes it a versatile intermediate in the chemical industry.

-

Epichlorohydrin Production : The vast majority of commercially produced 3-chloropropene is used to synthesize epichlorohydrin, an essential precursor for epoxy resins, glycerin, and water treatment chemicals.[3]

-

Pharmaceutical Synthesis : As a potent alkylating agent, it is used to introduce the allyl group (CH₂=CHCH₂–) into various molecules during the synthesis of active pharmaceutical ingredients (APIs).[4] While not a drug itself, it is a key starting material for certain medications.

-

Pesticides and Agrochemicals : It serves as an intermediate in the manufacture of certain pesticides and herbicides.[4]

-

Other Chemicals : It is also a precursor for other commercially important allyl derivatives, including allyl alcohol, allylamine, and allyl isothiocyanate (synthetic mustard oil).[5]

Caption: Role of 3-chloropropene as a key intermediate in chemical synthesis.

Analytical Protocols

The analysis of 3-chloropropene and related compounds in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

General Protocol for Analysis (e.g., by GC-MS): This protocol is based on methods developed for similar chlorinated compounds like 3-chloropropane-1,2-diol (3-MCPD).[12][13]

-

Sample Preparation : The sample is homogenized and may be mixed with a salt solution.

-

Extraction : The analyte is extracted from the matrix. This can be achieved using a liquid-liquid extraction with a solvent like ethyl acetate or through solid-phase extraction (SPE) on a silica gel column.[12][13] An isotopically labeled internal standard (e.g., 3-MCPD-d5) is often added for accurate quantification.[12]

-

Derivatization : Due to its volatility and to improve chromatographic performance and detection sensitivity, 3-chloropropene or its hydrolysis products may be derivatized. Common derivatizing agents include heptafluorobutyric acid anhydride (HFBAA) or N-Heptafluorobutyrylimidazole.[13]

-

GC-MS Analysis : The derivatized extract is injected into a gas chromatograph (GC) for separation on a capillary column. The separated components are then detected and quantified by a mass spectrometer (MS), often operated in negative chemical ionization (NCI) mode for high sensitivity.[12]

-

Quantification : The concentration is determined by comparing the analyte's response to that of the internal standard using a matrix-matched calibration curve.[12]

Caption: A typical experimental workflow for the analysis of 3-chloropropene.

Safety and Toxicology

3-Chloropropene is a hazardous substance that requires strict safety protocols for handling.

-

Hazards : It is highly flammable, toxic, and poses significant health risks.[9][10] It is harmful if swallowed, inhaled, or absorbed through the skin.[9][10] Vapors are irritating to the eyes, nose, and respiratory tract.[1][6]

-

Chronic Exposure : Prolonged or repeated exposure may cause damage to the liver, kidneys, and nervous system.[1][9]

-

Carcinogenicity and Mutagenicity : 3-Chloropropene is suspected of causing cancer and genetic defects.[9][10] The EPA has classified it as a Group C possible human carcinogen based on limited animal studies.[1]

Table 3: Toxicological Data

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 419 - 700 mg/kg[9][10] |

| LD50 | Rabbit | Dermal | 2,066 mg/kg[10] |

| LC50 | Rat | Inhalation (4h) | 11 mg/L (ATE)[10] |

Personnel handling 3-chloropropene must use appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, and work in a well-ventilated area or under a chemical fume hood.[9]

Conclusion

3-Chloropropene is a cornerstone of the chemical industry, valued for its dual reactivity that enables a wide range of synthetic transformations. Its primary role as the precursor to epichlorohydrin solidifies its industrial importance, while its function as an alkylating agent provides significant utility in the synthesis of pharmaceuticals and other fine chemicals. However, its high flammability and significant toxicity necessitate stringent handling procedures and safety measures. A thorough understanding of its physical properties, chemical behavior, and toxicological profile is essential for its safe and effective use in research and industrial applications.

References

- 1. Allyl chloride | C3H5Cl | CID 7850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. testbook.com [testbook.com]

- 4. The IUPAC name of allyl chloride is A 1chloroethane class 11 chemistry CBSE [vedantu.com]

- 5. Allyl chloride - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. prepp.in [prepp.in]

- 8. Allyl chloride [webbook.nist.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cpachem.com [cpachem.com]

- 11. 3-chloropropene [stenutz.eu]

- 12. Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sensitive method for the determination of 1,3-dichloropropan-2-ol and 3-chloropropane-1,2-diol in soy sauce by capillary gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]